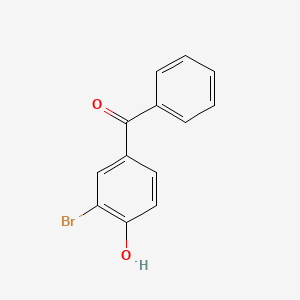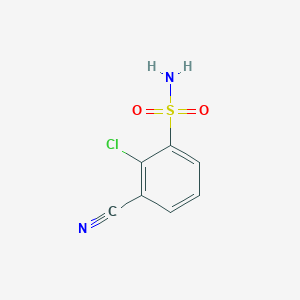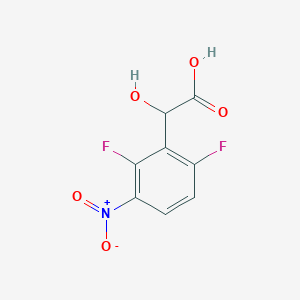
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a sulfonyl chloride group, and a dimethyl propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the dimethyl propane backbone. The final step involves the addition of the sulfonyl chloride group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The tetrahydrofuran ring can open up and react with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamides or sulfonate esters, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The tetrahydrofuran ring and dimethyl propane backbone provide structural stability and influence the compound’s reactivity and solubility.
類似化合物との比較
Similar Compounds
2,2-Dimethyltetrahydrofuran: A simpler compound with a similar tetrahydrofuran ring but lacking the sulfonyl chloride group.
Tetrahydrofuran-3-ylmethanol: Contains the tetrahydrofuran ring and a hydroxyl group instead of the sulfonyl chloride.
Propane-1-sulfonyl chloride: A simpler sulfonyl chloride compound without the tetrahydrofuran ring and dimethyl groups.
Uniqueness
2,2-Dimethyl-3-((tetrahydrofuran-3-yl)methoxy)propane-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications, offering versatility that similar compounds may lack.
特性
分子式 |
C10H19ClO4S |
|---|---|
分子量 |
270.77 g/mol |
IUPAC名 |
2,2-dimethyl-3-(oxolan-3-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-15-6-9-3-4-14-5-9/h9H,3-8H2,1-2H3 |
InChIキー |
KCFAIROXBKNERF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1CCOC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)

